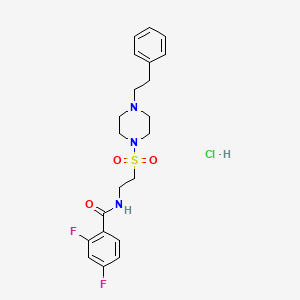

2,4-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

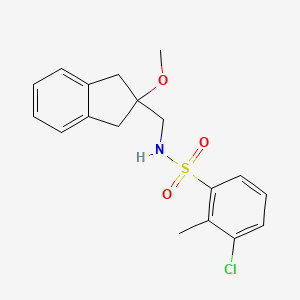

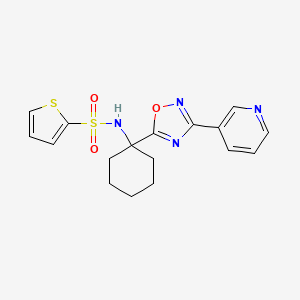

The compound “2,4-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a piperazine ring, which is a common feature in many drugs and is known to have a wide range of biological activities .

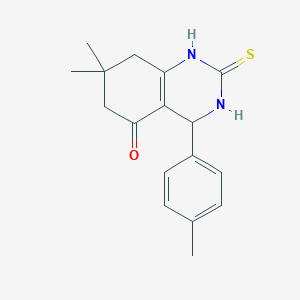

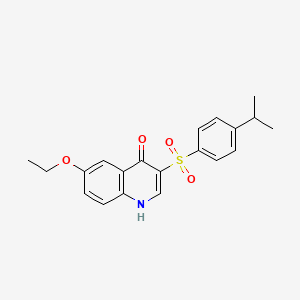

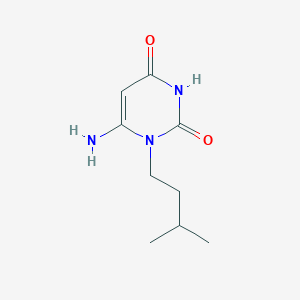

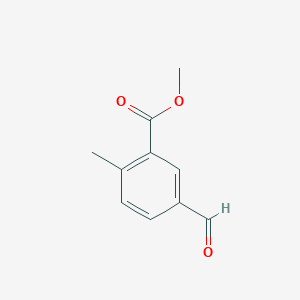

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key functional groups, including the benzamide group, the piperazine ring, and the sulfonyl group. These groups could potentially engage in a variety of chemical interactions, influencing the compound’s overall properties and behavior .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzamide group might undergo hydrolysis under certain conditions, while the piperazine ring might engage in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the charged hydrochloride group could enhance the compound’s water solubility .Scientific Research Applications

Antiviral Activity

Benzamide derivatives have been reported to exhibit antiviral properties. For instance, certain indole derivatives, which share structural similarities with benzamides, have shown inhibitory activity against influenza A and other viruses . While specific data on our compound of interest may not be available, it’s plausible that it could be explored for potential antiviral applications due to its structural characteristics.

Anti-inflammatory Activity

Compounds with a benzamide moiety have been associated with anti-inflammatory effects. This is particularly relevant in the development of new medications for chronic inflammatory diseases. The sulfonyl and piperazine groups within the compound could potentially enhance these properties, making it a candidate for further research in this field .

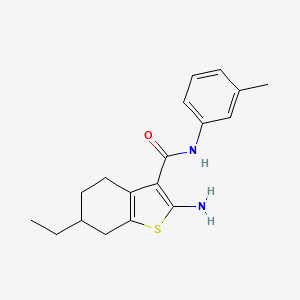

Anticancer Activity

Benzamide derivatives are also known for their anticancer activities. They can act as enzyme inhibitors that are involved in cancer cell proliferation. The difluoro groups in the compound could be significant in this regard, as fluorinated compounds often have enhanced biological activity and stability .

Antimicrobial Activity

The antimicrobial potential of benzamide derivatives is well-documented. They have been tested against a variety of gram-positive and gram-negative bacteria, showing varying degrees of antibacterial activity. The compound could be synthesized and tested for its efficacy against bacterial strains, contributing to the search for new antibiotics .

Antioxidant Activity

Benzamides have shown promise as antioxidants, which are crucial in protecting cells from oxidative stress. The compound’s ability to scavenge free radicals could be investigated, which would be valuable in research related to aging and degenerative diseases .

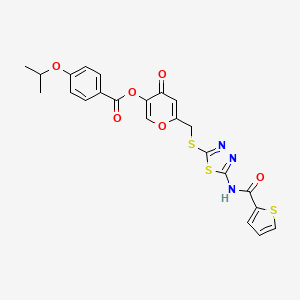

Enzyme Inhibition

Many benzamide derivatives are potent enzyme inhibitors. They can bind to active sites and modulate enzyme activity, which is a key mechanism in drug action. The compound’s specific structure might allow it to target a range of enzymes, making it useful in the study of metabolic pathways and the development of therapeutic agents .

Future Directions

properties

IUPAC Name |

2,4-difluoro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F2N3O3S.ClH/c22-18-6-7-19(20(23)16-18)21(27)24-9-15-30(28,29)26-13-11-25(12-14-26)10-8-17-4-2-1-3-5-17;/h1-7,16H,8-15H2,(H,24,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIJLRIJJJUGAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=C(C=C3)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClF2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2779886.png)

![1-[1-(3-Fluorophenyl)sulfonylpyrrolidin-3-yl]-4-(methoxymethyl)triazole](/img/structure/B2779893.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2779900.png)